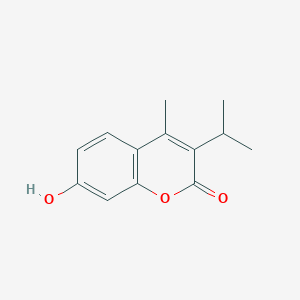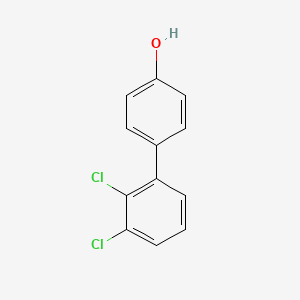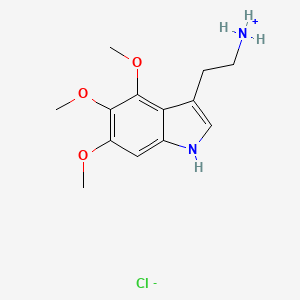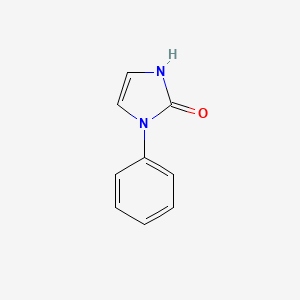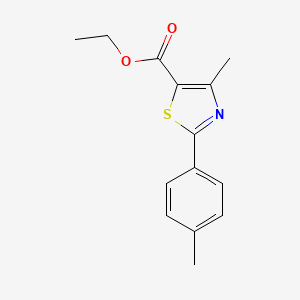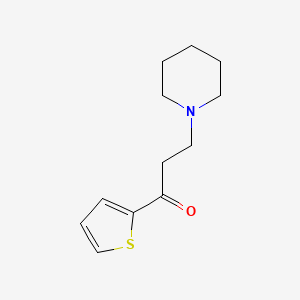
1-(Isocyanomethyl)-3-(trifluoromethyl)benzene
Descripción general
Descripción
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group, along with the isocyanomethyl group, is attached to a benzene ring in the compound “1-(Isocyanomethyl)-3-(trifluoromethyl)benzene”.
Synthesis Analysis
Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . A base-promoted one-pot, three-component reaction of TosMIC with α -trifluoromethyl alkenes and alkyl halides has been reported for the synthesis of isocyano- containing, densely functionalised gem -difluoroalkenes .Chemical Reactions Analysis
The activation of the C–F bond in organic synthesis is a challenging task. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Physical and Chemical Properties Analysis
Benzene, the parent compound of numerous important aromatic compounds, is a colorless liquid with a characteristic odor and is primarily used in the production of polystyrene . It is highly toxic and is a known carcinogen .Aplicaciones Científicas De Investigación
Synthesis Optimization
1-(Isocyanomethyl)-3-(trifluoromethyl)benzene, a derivative of isocyanate, exhibits excellent performance, yellowing resistance, and weather resistance. It is widely used in optical polymer composite materials, construction, automotive, and other industries. The synthesis optimization of related compounds, such as 1,3-bis(isocyanatomethyl)benzene, has been a focus in the isocyanate field due to the high production threshold and cost. Research has been conducted to develop safe, convenient, and environmentally friendly synthesis routes for these compounds (Jianxun et al., 2018).
Trifluoromethylation Techniques
The trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents like 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one is another significant application. This reaction, usually carried out in chloroform solvent, involves radical species and has been explored for various substrates, yielding products with potential for diverse applications (Mejía & Togni, 2012).
Supramolecular Chemistry
In supramolecular chemistry, molecules like 1,3,5-tris(trifluoromethyl)benzene have been studied for their potential in forming stable structures due to their specific geometric and electronic properties. These studies contribute to understanding molecular interactions and designing new materials with tailored properties (Cantekin et al., 2012).
Organic/Inorganic Hybrid Structures
Research has also been conducted on organic/inorganic hybrid structures involving benzene derivatives. For example, compounds like 1,2-dihydro-1,2-azaborine, which contain carbon, boron, and nitrogen, have been synthesized and characterized. These studies are crucial for understanding the physical and spectroscopic properties of such hybrids and for applications in materials science (Marwitz et al., 2009).
Liquid-Liquid Equilibrium Studies
The use of 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide, an ionic liquid, in separating aromatic hydrocarbons like benzene from alkanes has been explored. This research is significant for developing alternative solvent systems in liquid extraction processes, especially for separating aromatic compounds from mixtures with alkanes (Arce et al., 2007).
Mecanismo De Acción
Target of Action
The primary targets of 1-(Isocyanomethyl)-3-(trifluoromethyl)benzene are carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation process affects various biochemical pathways. It plays a crucial role in the synthesis of various medicinally relevant fluorine- or heterocycle-containing compounds
Pharmacokinetics
The trifluoromethyl group is known to enhance the bioavailability of pharmaceutical compounds .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. In general, the trifluoromethylation process can lead to the synthesis of various fluorine- or heterocycle-containing compounds .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-(Isocyanomethyl)-3-(trifluoromethyl)benzene plays a role in the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the production of pharmaceuticals, agrochemicals, and materials .
Molecular Mechanism
The molecular mechanism of this compound involves the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the production of pharmaceuticals, agrochemicals, and materials .
Temporal Effects in Laboratory Settings
Related compounds have shown that photoluminescence can be enhanced by two orders of magnitude through aggregate formation .
Metabolic Pathways
Benzene, a related compound, is metabolized in the liver and forms several metabolites that can be toxic to the human body .
Propiedades
IUPAC Name |
1-(isocyanomethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-13-6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTUVZUBZMBBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375330 | |
| Record name | 1-(isocyanomethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602261-89-2 | |
| Record name | 1-(isocyanomethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylbenzoyl)amino]benzamide](/img/structure/B3060561.png)


![2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-](/img/structure/B3060565.png)




